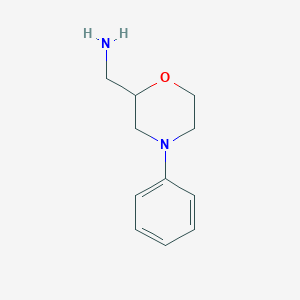

(4-Phenylmorpholin-2-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

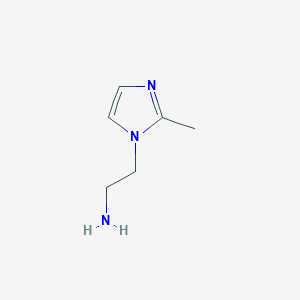

The synthesis of compounds structurally similar to (4-Phenylmorpholin-2-yl)methanamine involves complex organic reactions. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound synthesis involves reacting p-Toluic hydrazide and glycine via polyphosphoric acid condensation, characterized by spectroscopic techniques (Shimoga, Shin, & Kim, 2018). Another method includes the synthesis of derivatives through refluxing with substituted aldehydes and ammonium chloride (Visagaperumal et al., 2010).

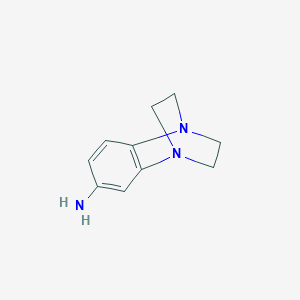

Molecular Structure Analysis

The molecular structure of (4-Phenylmorpholin-2-yl)methanamine and related compounds is typically elucidated using spectroscopic techniques such as FT-IR, DSC, and NMR. These methods provide detailed insights into the molecular framework and functional groups present in the molecule, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

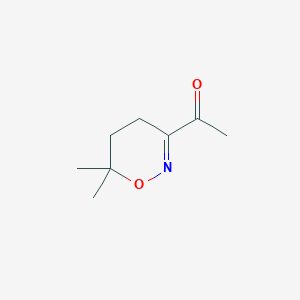

Compounds like (4-Phenylmorpholin-2-yl)methanamine undergo various chemical reactions, contributing to their versatile chemical properties. For instance, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine synthesis involves a 1,3-dipolar cycloaddition reaction, showcasing its potential for creating complex molecular structures (Younas, Abdelilah, & Anouar, 2014).

科学的研究の応用

Catalytic Applications

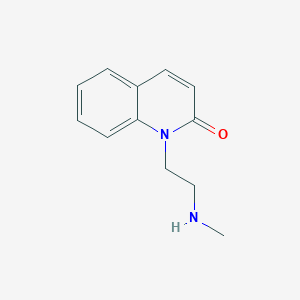

- Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, which can be derived from related compounds, have demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives. These complexes achieved up to 99% conversions with high turnover frequency values, using a minimal catalyst concentration (Karabuğa et al., 2015).

Material Science and Imaging

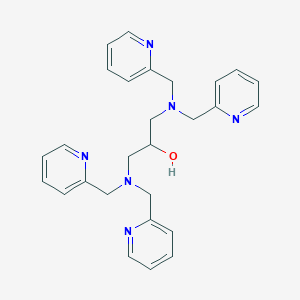

- Photocytotoxicity and Cellular Imaging : Iron(III) complexes incorporating related ligands showed unprecedented photocytotoxicity under red light to various cell lines and demonstrated significant uptake in the nucleus of HeLa and HaCaT cells. This property makes them potential candidates for developing photodynamic therapy agents (Basu et al., 2014).

Pharmaceutical Research

- Antidepressant-like Activity : Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors have shown significant antidepressant-like activity, with promising pharmacokinetic profiles. This research highlights the potential therapeutic applications of these compounds in treating depression (Sniecikowska et al., 2019).

Antimicrobial and Anticonvulsant Agents

Antimicrobial Activity : Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine exhibited variable degrees of antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010).

Anticonvulsant Properties : Schiff bases derived from 3-aminomethyl pyridine showed promising anticonvulsant activity, suggesting their potential use in developing new treatments for seizures (Pandey & Srivastava, 2011).

Antiosteoclast Activity

- Bone Health : A new family of compounds showed moderate to high antiosteoclast and osteoblast activity, indicating potential applications in treating diseases affecting bone density and strength (Reddy et al., 2012).

作用機序

Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .

特性

IUPAC Name |

(4-phenylmorpholin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKKATWFMLCGMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593675 |

Source

|

| Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenylmorpholin-2-yl)methanamine | |

CAS RN |

112913-99-2 |

Source

|

| Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)

![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)

![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)